2-methyl-N-(oxan-4-yl)pyrimidin-4-amine
Description
2-Methyl-N-(oxan-4-yl)pyrimidin-4-amine is a pyrimidine derivative characterized by a pyrimidine core substituted with a methyl group at position 2 and an oxan-4-yl (tetrahydropyran-4-yl) amine group at position 2. The oxan-4-yl group enhances solubility and bioavailability compared to bulkier or more hydrophobic substituents, while the methyl group contributes to steric stabilization and metabolic resistance .
Properties
IUPAC Name |
2-methyl-N-(oxan-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-11-5-2-10(12-8)13-9-3-6-14-7-4-9/h2,5,9H,3-4,6-7H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOBLCZMMUQJFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related pyrimidin-4-amine derivatives, highlighting key differences in substituents, biological activity, and physicochemical properties:
Structural and Functional Analysis
- Core Modifications: The benzo[h]chromeno[2,3-d]pyrimidine derivatives (e.g., 4d) exhibit extended aromatic systems, enhancing DNA intercalation but reducing solubility . Pyrrolo[2,3-d]pyrimidines (e.g., ) incorporate a five-membered ring, improving water solubility and microtubule-targeting activity .
- Substituent Effects :
Physicochemical and Pharmacokinetic Properties
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